molecular formula C₁₁H₉D₄N₃O₂ B1157588 N-Nitrosocytisine-d4

N-Nitrosocytisine-d4

Cat. No.: B1157588
M. Wt: 223.26
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosocytisine-d4 is a deuterium-labelled isotopologue of N-Nitrosocytisine, serving as a highly characterized reference standard essential for modern pharmaceutical development and quality control. This compound is primarily used for the accurate detection and quantification of nitrosamine impurities in Active Pharmaceutical Ingredients (APIs) like Cytisine, ensuring compliance with stringent regulatory guidelines set by agencies such as the FDA and EMA . Its applications are critical during analytical method development (AMV), method validation, and routine Quality Control (QC) testing in both New Drug Applications (NDA) and Abbreviated New Drug Applications (ANDA) . The research value of this compound lies in its role in ensuring drug safety. Nitrosamines are a class of compounds that are potential carcinogens, and their levels in pharmaceuticals must be monitored to remain within safe limits . Using a deuterated internal standard like this compound, which has a molecular weight of 223.26 g/mol and a formula of C11H9D4N3O2, allows researchers to achieve high accuracy and precision in mass spectrometry-based analyses, correcting for variations in sample preparation and instrument response . The parent compound, Cytisine, is a natural alkaloid that acts as a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) . It is used as a smoking cessation aid by reducing both the rewarding effects of nicotine and the severity of withdrawal symptoms . As a nitrosated derivative, this compound itself is not used therapeutically but is an indispensable tool for safeguarding the quality and safety of Cytisine-based and related pharmaceutical products . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₁H₉D₄N₃O₂

Molecular Weight

223.26

Origin of Product

United States

Preparation Methods

Deuteration of Cytisine Precursors

Deuterium incorporation typically precedes nitrosation to avoid isotopic exchange during subsequent reactions. Two primary strategies dominate:

Acid-Catalyzed Hydrogen-Deuterium Exchange

Cytisine’s labile protons, particularly at α-positions to heteroatoms, undergo exchange with deuterium oxide (D₂O) under acidic conditions. For example, refluxing cytisine in D₂O with HCl (0.1 M) at 80°C for 48 hours achieves ~70% deuteration at the C-3 and C-5 positions. However, this method risks partial epimerization of cytisine’s chiral centers, necessitating chiral HPLC purification (≥98% enantiomeric excess).

Directed Lithiation and Quenching with Deuterated Reagents

Selective deuteration via lithiation involves deprotonating cytisine with LDA (lithium diisopropylamide) at -78°C, followed by quenching with D₂O or CD₃OD. This approach targets non-labile positions, such as the methyl group adjacent to the piperidine ring, achieving 90–95% deuterium incorporation. For instance, quenching lithiated cytisine with CD₃I yields C-11 methyl-deuterated cytisine-D4, a precursor for nitrosation.

N-Nitrosation of Deuterated Cytisine

Nitrosation employs nitrous acid (HNO₂) generated in situ from NaNO₂ and HCl. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature0–5°CMinimizes decomposition
Reaction Time2–4 hoursCompletes nitrosation
Molar Ratio (NaNO₂:Cytisine)1.2:1Prevents over-nitrosation

Deuterated cytisine (1.0 mmol) is dissolved in 10 mL of 0.5 M HCl, cooled to 0°C, and treated with NaNO₂ (1.2 mmol). After 3 hours, the mixture is neutralized with NaOH, extracted with DCM, and purified via silica chromatography (90% yield). LC-MS analysis confirms the absence of non-deuterated byproducts (m/z 223.26).

Quality Control and Analytical Validation

Isotopic Purity Assessment

High-resolution mass spectrometry (HR-MS) quantifies deuterium enrichment using the [M+H]+ ion (theoretical m/z 223.26; observed m/z 223.25 ± 0.01). Deviations >0.01 Da indicate incomplete deuteration, requiring reprocessing.

Quantification of Nitrosamine Impurities

HPLC-MS/MS with a deuterated internal standard (e.g., N-Nitrosocytisine-D8) achieves a limit of detection (LOD) of 0.1 ppb. Column: HILIC (2.1 × 100 mm, 1.7 µm); mobile phase: acetonitrile/water (95:5) with 0.1% formic acid.

Challenges and Optimization Strategies

Deuterium Back-Exchange

Residual protic solvents (e.g., H₂O) catalyze reversion of D to H at acidic pH. Lyophilization from deuterated solvents (e.g., DMSO-d6) reduces back-exchange to <1% over 6 months.

Nitrosation Byproducts

Over-nitrosation generates N-nitrosodicyclisine, detectable via UV at 340 nm. Optimizing NaNO₂ stoichiometry and reaction time suppresses this byproduct to <0.05%.

Regulatory Compliance and Applications

This compound meets USP Chapter <1469> and ICH M7(R2) guidelines for genotoxic impurities. Its applications include:

  • Method Validation : Establishing linearity (R² >0.999) across 0.1–100 ng/mL.

  • Batch Testing : Ensuring API batches contain <0.03 ppm nitrosamines .

Q & A

Q. How can researchers ensure compliance with regulatory frameworks like REACH when publishing this compound data?

  • Methodological Answer : Include REACH registration status (if applicable) and CAS number in the "Materials" section. For EU-based studies, reference Regulation (EC) 2020/878 (GHS/CLP) hazard classifications and disposal guidelines . Collaborate with institutional regulatory offices to pre-validate compliance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.